1,9-Dideoxyforskolin

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,9-dideoxyforskolin has been reported through various chemical transformations starting from natural or semi-synthetic precursors. One notable method involves the synthetic transformation of ptychantin into forskolin and subsequently into 1,9-dideoxyforskolin. This process includes steps like stereoselective reduction and epoxidation to introduce specific functional groups, followed by removal of the hydroxy group at C-1 through solid-state thicarbonylimidazolation and subsequent radical cleavage to achieve the desired dideoxyforskolin structure (Hagiwara et al., 2006).

Molecular Structure Analysis

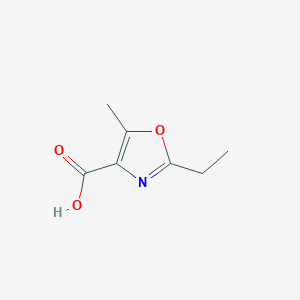

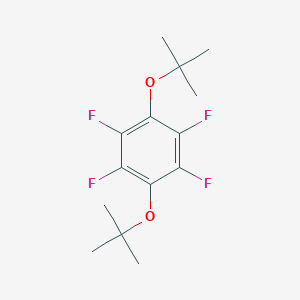

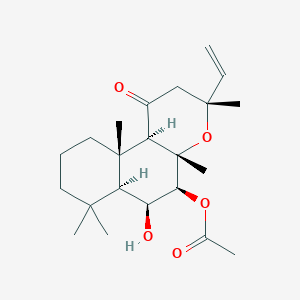

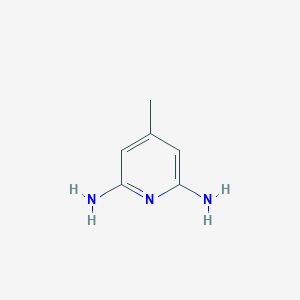

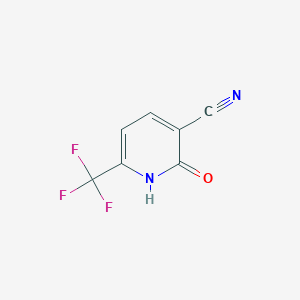

The molecular structure of 1,9-dideoxyforskolin is characterized by the absence of hydroxy groups at the 1 and 9 positions of the forskolin molecule. This modification significantly alters its pharmacological profile, particularly its interaction with adenylate cyclase and other cellular targets. Structural analysis through methods such as X-ray crystallography and NMR spectroscopy could provide insights into its conformation and the implications of the dideoxy modifications on its biological activity.

Chemical Reactions and Properties

1,9-Dideoxyforskolin participates in various chemical reactions typical of diterpenes, including oxidation and enolate formation. These reactions are crucial for its biological activity and for further chemical modifications. For instance, enolate formation followed by oxidation can lead to the generation of specific enol ethers and ketones, which are important for studying its mechanism of action at a molecular level (Scherkenbeck et al., 1987).

Aplicaciones Científicas De Investigación

Calcium Channel Blocker-Like Actions :

- In rat cerebellar granule cells, 1,9-dideoxyforskolin reduced Ca2+ entry, suggesting calcium channel blocker-like properties (Zerr, Becherer, Rodeau, & Feltz, 1996).

- Similarly, in vascular smooth muscle, 1,9-dideoxyforskolin inhibited contraction induced by high potassium more effectively than forskolin, indicating its role as a calcium channel blocker (Abe & Karaki, 1992).

Chemical Synthesis and Reactions :

- Studies have detailed the chemical reactions and transformations involving 1,9-dideoxyforskolin, including enolate formation and oxidation processes (Scherkenbeck, Böttger, & Welzel, 1987).

Effects on Proteoglycan Synthesis :

- In embryonic chick chondrocyte cultures, 1,9-dideoxyforskolin inhibited proteoglycan and glycosaminoglycan synthesis, suggesting its utility in studying proteoglycan synthesis and processing (Hu, Kemp, Peng, Elders, & Smith, 1990).

Interaction with Ion Channels and Receptors :

- Forskolin and 1,9-dideoxyforskolin altered acetylcholine receptor gating in Xenopus oocytes, highlighting their potential as tools to study ion channel modulation (White, 1988).

- The derivative also blocked transient K currents in rat cerebellar granule neurons, suggesting a non-cAMP mediated effect on ion channels (Zerr & Feltz, 1994).

Role in Multidrug Resistance (MDR) :

- Forskolin and 1,9-dideoxyforskolin increased the cytotoxic effects of adriamycin in cells overexpressing P-glycoprotein, indicating their potential in modulating MDR (Morris, Speicher, Ruoho, Tew, & Seamon, 1991).

Effects on Uterine Contractility :

- In pregnant rat uterine rings, both forskolin and 1,9-dideoxyforskolin inhibited contractions, with the latter involving activation of adenylate cyclase and calcium-dependent potassium channels (Vedernikov, Syal, Okawa, Saade, & Garfield, 2000).

Modulation of Vinblastine Sensitivity in Tumor Cells :

- 1,9-dideoxyforskolin modulated cellular sensitivity to vinblastine in drug-resistant tumor cells by inhibiting P-glycoprotein-mediated efflux activity (Shalinsky, Heath, Jekunen, Alcaraz, & Howell, 1993).

Synthesis from Ptychantin :

- Forskolin and 1,9-dideoxyforskolin were synthesized from ptychantin A, isolated from liverwort, demonstrating a method to obtain these compounds from natural sources (Hagiwara, Takeuchi, Kudou, Hoshi, Suzuki, Hashimoto, & Asakawa, 2006).

Involvement in Energy Metabolism and Cell Death :

- 1,9-dideoxyforskolin induced necrotic cell death in human T-lymphoma cells, implicating its role in cellular energy metabolism and the switch from apoptosis to necrosis (Gramaglia, Gentile, Battaglia, Ranzato, Petronilli, Fassetta, Bernardi, & Rasola, 2004).

Regulation of Enzyme Activities :

- Forskolin and 1,9-dideoxyforskolin regulated cyclic AMP phosphodiesterase and protein kinase C activity in LLC-PK1 renal epithelial cells (Anderson, Breckon, & Colston, 1991).

Inhibition of Cell Death by Toxins :

- 1,9-Dideoxyforskolin inhibited cell death induced by various toxins in MDCK cells, suggesting a specific mechanism of action against these toxins (Oda, Komatsu, & Muramatsu, 1997).

Effects on Insect Cytochrome P-450 :

- Forskolin and 1,9-dideoxyforskolin inhibited cytochrome P-450 dependent steroid hydroxylase activity in insects, showing potential implications for insect physiology and pest control (Keogh, Mitchell, Crooks, & Smith, 1992).

Role in Hormone Synthesis in Leydig Cells :

- 1,9-dideoxyforskolin was found to inhibit testosterone production in rat Leydig cells by affecting 17β-hydroxysteroid dehydrogenase, linking it to hormone synthesis regulation (Khanum, Buczko, & Dufau, 1997).

Inhibition of Vitamin D Metabolism :

- Forskolin and 1,9-dideoxyforskolin inhibited 25-hydroxyvitamin D3-24-hydroxylase in a cAMP-independent manner, indicating their effect on vitamin D metabolism (Mandla & Tenenhouse, 1992).

Mecanismo De Acción

Target of Action

1,9-Dideoxyforskolin is a biologically inactive analog of forskolin . Forskolin is known to activate adenylate cyclase , an enzyme involved in the regulation of numerous cellular functions. , making it useful as a negative control for forskolin.

Mode of Action

1,9-Dideoxyforskolin interacts with its targets differently than forskolin. While forskolin activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) in the cell This difference is likely due to modifications at the 1- and 9-hydroxyl groups of the forskolin molecule .

Biochemical Pathways

Forskolin is known to increase intracellular cAMP levels by activating adenylate cyclase , which can have various downstream effects depending on the cell type.

Pharmacokinetics

Its solubility has been reported in various solvents: it is soluble in methanol (28 mg/ml), dmso (3 mg/ml), chloroform (50 mg/ml), and ethanol (66 mg/mL), but insoluble in dilute aqueous acid and base . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

For example, while forskolin can increase intracellular cAMP levels In one study, treatment with 1,9-Dideoxyforskolin was shown to induce necrotic cell death in human T-lymphoma Jurkat cells .

Safety and Hazards

Propiedades

IUPAC Name |

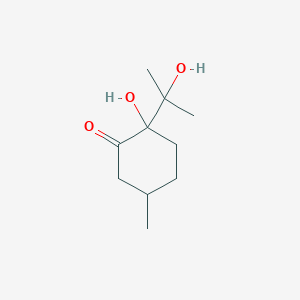

[(3R,4aS,5S,6S,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3/t15-,16+,17-,18-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZMDXUDDJYAIB-SUCLLAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040384 | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Dideoxyforskolin | |

CAS RN |

64657-18-7 | |

| Record name | (-)-1,9-Dideoxyforskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64657-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064657187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,9-Dideoxyforskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4aR,5S,6S,6aS,10S,10aR,10bS)-dodecahydro-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-3-vinyl-1H-naphtho[2,1-b]pyran-5-yl acetat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,9-DIDEOXYFORSKOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAW710HWIX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

- Glucose Transporter Inhibition: 1,9-DDF potently inhibits glucose transport and cytochalasin B binding in rat adipocyte membranes, suggesting a direct interaction with glucose transporters []. This inhibition can lead to a reduction in testosterone production due to the accumulation of androstenedione, highlighting the essential role of glucose uptake in this metabolic step [, ].

- Potassium Channel Modulation: 1,9-DDF appears to interact with potassium channels, particularly calcium-dependent potassium channels, contributing to the inhibition of uterine contractions in rats []. It also inhibits volume-activated chloride currents in HeLa and KB3 cells, although the exact mechanism remains unclear [].

- Calcium Channel Blocker-like Action: 1,9-DDF exhibits calcium channel blocker-like effects, inhibiting vascular smooth muscle contraction by reducing cytosolic calcium levels [].

- P-Glycoprotein Interaction: Research suggests 1,9-DDF binds to P-glycoprotein, a multidrug transporter, potentially explaining its ability to enhance the cytotoxic effects of adriamycin in multidrug-resistant ovarian carcinoma cells [].

A:

ANone: There's limited information available regarding the material compatibility and stability of 1,9-DDF under various conditions. Further studies are needed to explore its performance and potential applications.

ANone: 1,9-DDF is not known to possess catalytic properties. It primarily acts by interacting with specific protein targets rather than catalyzing chemical reactions.

A: While computational studies specifically on 1,9-DDF are limited in the provided research, QSAR models for forskolin and its analogs, including 1,9-DDF, have been developed to understand the relationship between their structure and activity [].

ANone: The structure of 1,9-DDF plays a crucial role in its activity and interactions:

- Adenylate Cyclase Inactivity: The absence of hydroxyl groups at positions 1 and 9 in 1,9-DDF renders it incapable of activating adenylate cyclase, unlike forskolin [, ].

- Glucose Transport Inhibition: The structural features responsible for 1,9-DDF's potent inhibition of glucose transport are distinct from those required for adenylate cyclase activation [].

- P-Glycoprotein Binding: 1,9-DDF exhibits higher affinity for P-glycoprotein compared to forskolin, indicating that modifications at positions 1 and 9 contribute to this interaction [].

ANone: Detailed information regarding the stability of 1,9-DDF under various conditions and specific formulation strategies is not extensively discussed in the provided research.

ANone: Information about SHE regulations specific to 1,9-DDF is not available in the provided research articles.

ANone: Specific details about the absorption, distribution, metabolism, and excretion of 1,9-DDF are not elaborated in the research provided. Further investigation is needed to determine its in vivo activity and efficacy profile.

ANone: 1,9-DDF has shown efficacy in various in vitro and ex vivo models:

- Rat Adipocytes: Inhibits glucose transport and cytochalasin B binding [].

- Rat Uterus: Reduces contractility, potentially by modulating potassium channels [].

- Rat Aorta: Inhibits vascular smooth muscle contraction, exhibiting calcium channel blocker-like effects [].

- Ovarian Carcinoma Cells: Enhances the cytotoxic effects of adriamycin in multidrug-resistant cell lines, likely through P-glycoprotein interaction [].

A: While the provided research doesn't directly address 1,9-DDF resistance, its interaction with P-glycoprotein [] suggests a potential role in overcoming multidrug resistance in cancer cells.

ANone: Comprehensive data on the toxicology and long-term safety profile of 1,9-DDF is not included in the provided research.

A: 1,9-DDF research emerged alongside the investigation of forskolin, a natural product known to activate adenylate cyclase. Scientists synthesized 1,9-DDF to dissect the different pharmacological effects of forskolin, particularly those independent of cAMP elevation [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)